2,2'-Pyridylisatogen tosylate
CAS No.:
Cat. No.: VC0004394
Molecular Formula: C20H16N2O5S
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H16N2O5S |
---|---|
Molecular Weight | 396.4 g/mol |
IUPAC Name | 4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one |
Standard InChI | InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | MMPTYEXNPWSTOR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 |
Chemical Identity and Structural Characteristics
Molecular Composition
PIT is a salt composed of 2,2′-pyridylisatogen (a heterocyclic organic compound) and p-toluenesulfonic acid. Its molecular formula is C₂₀H₁₆N₂O₅S, with a molecular weight of 396.4 g/mol . The compound’s structure features a pyridinyl-indole oxide core linked to a tosylate counterion (Table 1).
Table 1: Chemical Properties of 2,2′-Pyridylisatogen Tosylate
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₆N₂O₅S | |
Molecular Weight | 396.4 g/mol | |
CAS Number | 56583-49-4 | |
IUPAC Name | 4-methylbenzenesulfonic acid; 1-oxido-2-pyridin-2-ylindol-1-ium-3-one |
Structural Analogs and Synthetic Modifications
A simplified analog, N-pyridin-2-yl-phthalimide (MRS3461), was synthesized by replacing PIT’s nitroxyl group with a carbonyl moiety. Unlike PIT, MRS3461 showed no antagonistic activity at P2Y₁ receptors (Fig. 1A–B) . This highlights the necessity of the nitroxyl group for receptor interaction, likely due to its role in stabilizing allosteric binding.
Pharmacological Profile
P2Y₁ Receptor Antagonism
PIT selectively inhibits human P2Y₁ receptors in a non-competitive, concentration-dependent manner. In 1321N1 astrocytoma cells expressing recombinant P2Y₁ receptors, PIT reduced the maximal effect of the agonist 2-methylthio-ADP (2-MeSADP) with an IC₅₀ of 0.14 μM (Fig. 2A) . In contrast, the competitive antagonist MRS2179 caused a rightward shift in the agonist’s concentration-response curve without affecting efficacy (Fig. 2B) .
Key Findings:
-
PIT blocked endogenous agonists (ADP, ATP) with similar potency .
-
At 10 μM, PIT abolished P2Y₁-mediated inositol phosphate accumulation .
Selectivity Across P2Y Receptor Subtypes
PIT (10 μM) showed no significant activity at P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, or P2Y₁₂ receptors, confirming its selectivity for P2Y₁ . This contrasts with broader-spectrum P2Y antagonists like suramin, which interact with multiple subtypes.
Mechanism of Action: Allosteric Modulation
Structural Basis of Allostery
The nitroxyl group in PIT is critical for its activity. Structural studies suggest that this group interacts with a secondary binding site on the P2Y₁ receptor, potentially inducing conformational changes that decouple G protein activation .
Applications in Research and Therapeutics
Tool Compound in Purinergic Signaling Studies
PIT is widely used to:
Synthesis and Analytical Data
Synthetic Route
PIT is synthesized via:
-
Condensation of pyridine-2-yl-amine with phthaloyl dichloride.
-
Oxidation to introduce the nitroxyl group.
Spectral Characterization
Current Research and Future Directions
Limitations and Challenges
-
PIT’s poor solubility in aqueous buffers complicates in vivo studies .
-
Its allosteric mechanism remains incompletely characterized at the structural level.
Emerging Opportunities
-
Structural optimization: Designing analogs with improved pharmacokinetics.
-
Therapeutic exploration: Evaluating PIT in models of chronic inflammation and thrombosis.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume